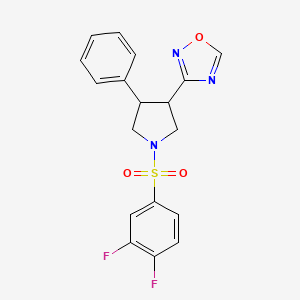

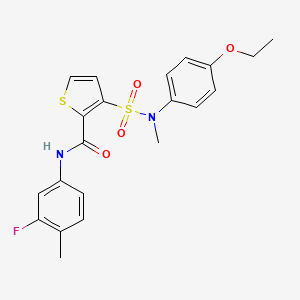

![molecular formula C20H14Cl2N2O B2786890 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-28-9](/img/structure/B2786890.png)

1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzimidazole derivative with the molecular formula C20H14Cl2N2O . It is a complex organic compound that contains a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a 4-chlorobenzyl group attached via an oxygen atom, and a 4-chlorophenyl group attached at the 2-position of the benzimidazole ring . The average mass of the molecule is 369.244 Da .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . While the specific activities of “1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” in antiviral research are not detailed, its structural similarity to active indole derivatives suggests potential utility in this field.

Anti-inflammatory Activity

The indole nucleus is present in many bioactive compounds with anti-inflammatory effects. The pharmacophore’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new derivatives with potential anti-inflammatory applications .

Anticancer Activity

Indole derivatives have been found to possess cytotoxicity against selected human cancer cell lines. Some indole compounds have demonstrated potent anticancer activity, which indicates that “1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” could be explored for its efficacy in oncological research .

Antimicrobial Activity

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. These compounds have been utilized in the synthesis of various scaffolds for screening pharmacological activities, including antimicrobial properties .

Enzyme Inhibition

Indole derivatives have been used to create ATP-competitive inhibitors with selectivity for certain kinases. This application is crucial in the development of targeted therapies for diseases where specific enzyme inhibition is required, such as in certain types of cancers .

Chemical Synthesis

Indole derivatives are also important in chemical synthesis, serving as intermediates in the production of various compounds. The chlorobenzyl group present in “1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” could potentially be utilized in the synthesis of other chemically significant compounds .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other substances, and the specific biological environment within the body. For instance, the compound’s stability could be affected by temperature or pH, while its efficacy could be influenced by interactions with other substances in the body.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-9-5-14(6-10-16)13-25-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKCCEUMCZXRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

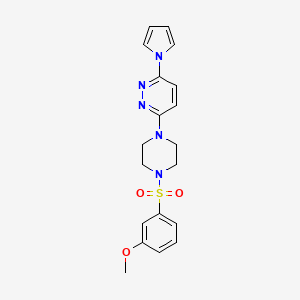

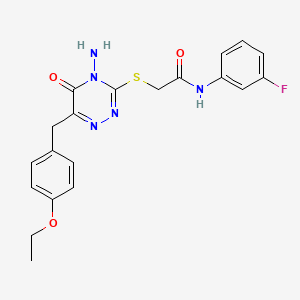

![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)

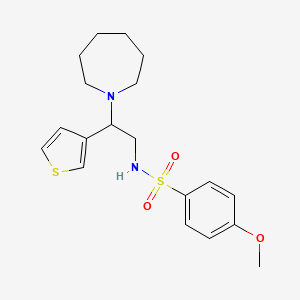

![6-Chloroimidazo[1,5-a]pyrazine](/img/structure/B2786821.png)

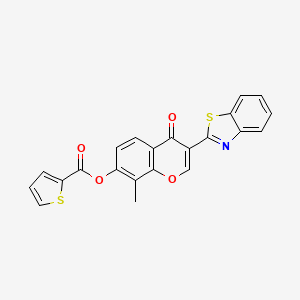

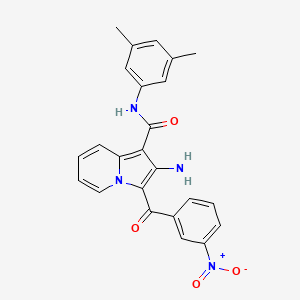

![ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2786826.png)

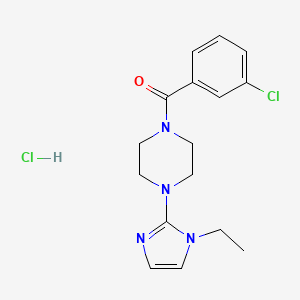

![4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2786827.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)